Methionine, N-(3-pyridinylcarbonyl)-

概要

説明

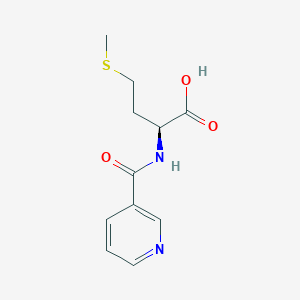

Methionine, N-(3-pyridinylcarbonyl)-, also known as N-(Pyridin-3-ylcarbonyl)methionine, is a compound with the molecular formula C11H14N2O3S and a molecular weight of 254.31 g/mol This compound is a derivative of methionine, an essential amino acid, and features a pyridine ring attached to the methionine backbone

作用機序

Target of Action

Methionine, a related compound, is known to play a crucial role in protein synthesis and is a precursor to s-adenosylmethionine (sam), a universal methyl donor in numerous cellular methylation reactions .

Mode of Action

Methionine, a related compound, is known to participate in various metabolic pathways, influencing cellular processes ranging from protein synthesis to dna methylation .

Biochemical Pathways

Methionine, N-(3-pyridinylcarbonyl)- likely participates in the methionine metabolic pathway . Methionine is involved in the synthesis and recycling of the amino acid methionine and its derivative, S-adenosylmethionine (SAM). This cycle serves as a hub for various metabolic pathways, influencing cellular processes ranging from protein synthesis to DNA methylation .

Pharmacokinetics

Methionine, a related compound, is known to be metabolized via the transsulfuration pathway, leading to the synthesis of cysteine, another important amino acid .

Action Environment

Many biochemical pathways, including those involving methionine, are known to be influenced by various environmental factors .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Methionine, N-(3-pyridinylcarbonyl)- typically involves the reaction of methionine with 3-pyridinecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions . The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for Methionine, N-(3-pyridinylcarbonyl)- are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through rigorous quality control measures.

化学反応の分析

Types of Reactions

Methionine, N-(3-pyridinylcarbonyl)- can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the methionine moiety can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The pyridine ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed for reduction reactions.

Substitution: Various electrophiles or nucleophiles can be used depending on the desired substitution reaction.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols.

Substitution: Various substituted pyridine derivatives.

科学的研究の応用

Methionine, N-(3-pyridinylcarbonyl)- has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: Studied for its role in metabolic pathways and as a potential antioxidant.

類似化合物との比較

Similar Compounds

Methionine: An essential amino acid with a similar structure but without the pyridine ring.

N-Acetylmethionine: A derivative of methionine with an acetyl group instead of the pyridine ring.

S-Methylmethionine: Another derivative with a methyl group attached to the sulfur atom.

Uniqueness

Methionine, N-(3-pyridinylcarbonyl)- is unique due to the presence of the pyridine ring, which imparts distinct chemical and biological properties. This structural feature allows it to participate in a wider range of chemical reactions and potentially enhances its biological activity compared to other methionine derivatives .

生物活性

Methionine, N-(3-pyridinylcarbonyl)- is a modified form of the amino acid methionine, which has garnered attention for its diverse biological activities, particularly in relation to oxidative stress and cellular metabolism. This article explores its biological activity, including mechanisms of action, antioxidant properties, and implications in health and disease.

Overview of Methionine

Methionine is an essential amino acid that plays a pivotal role in protein synthesis and serves as a precursor for several important biomolecules, including S-adenosylmethionine (SAMe), which is involved in methylation processes critical for cellular function and gene expression. Methionine also contributes to the synthesis of other amino acids such as cysteine and taurine .

-

Antioxidant Activity :

- Methionine has been shown to possess antioxidant properties, primarily through the reversible oxidation of its sulfur-containing side chain. This process allows methionine to scavenge reactive oxygen species (ROS), thereby protecting cells from oxidative damage. The oxidation of methionine residues in proteins can lead to the formation of methionine sulfoxide (MetO), which can be reduced back to methionine by methionine sulfoxide reductases (MSRs) .

- The antioxidant capacity of methionine is particularly significant in conditions of oxidative stress, where it helps maintain cellular integrity and function by mitigating damage to proteins and lipids .

-

Role in Cellular Metabolism :

- Methionine is crucial for mitochondrial function and energy production. Research indicates that high levels of methionine can lead to increased ROS production, which may impair mitochondrial bioenergetics and contribute to cellular senescence and various pathologies . Conversely, optimal levels of methionine are associated with enhanced muscle growth and metabolic health .

1. Muscle Cell Viability

A study investigated the effects of varying concentrations of L-methionine on C2C12 murine myoblasts. It was found that while low concentrations promoted cell growth, high concentrations (1000 µM) led to reduced viability due to increased oxidative stress markers such as extracellular hydrogen peroxide (H₂O₂) production. This suggests a threshold effect where excess methionine becomes detrimental .

2. Oxidative Stress Response

In a controlled experiment involving E. coli, cells supplemented with methionine exhibited increased resistance to oxidative agents compared to those with norleucine substitution. This highlights methionine's protective role against oxidative stress at a cellular level .

Data Summary

Implications in Health

The biological activity of methionine derivatives like N-(3-pyridinylcarbonyl)- has significant implications for health:

- Antioxidant Therapy : Given its ability to scavenge ROS, methionine may be explored as a therapeutic agent in conditions characterized by oxidative stress, such as neurodegenerative diseases and metabolic disorders.

- Dietary Supplementation : Understanding the balance between adequate methionine intake and the risks associated with oversupplementation can inform dietary recommendations for athletes and individuals with specific health concerns.

特性

IUPAC Name |

(2S)-4-methylsulfanyl-2-(pyridine-3-carbonylamino)butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O3S/c1-17-6-4-9(11(15)16)13-10(14)8-3-2-5-12-7-8/h2-3,5,7,9H,4,6H2,1H3,(H,13,14)(H,15,16)/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPOZUYPEUMYKMV-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)O)NC(=O)C1=CN=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSCC[C@@H](C(=O)O)NC(=O)C1=CN=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60365122 | |

| Record name | AC1LXDHJ | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60365122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17274-91-8, 17274-90-7 | |

| Record name | N-(3-Pyridinylcarbonyl)-L-methionine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17274-91-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | AC1LXDHJ | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60365122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。